1,3-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene
CAS No.:
Cat. No.: VC13555846
Molecular Formula: C13H9F3S
Molecular Weight: 254.27 g/mol
* For research use only. Not for human or veterinary use.
![1,3-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene -](/images/structure/VC13555846.png)
Specification
Molecular Formula | C13H9F3S |
---|---|
Molecular Weight | 254.27 g/mol |
IUPAC Name | 2,4-difluoro-1-[(3-fluorophenyl)sulfanylmethyl]benzene |
Standard InChI | InChI=1S/C13H9F3S/c14-10-2-1-3-12(6-10)17-8-9-4-5-11(15)7-13(9)16/h1-7H,8H2 |
Standard InChI Key | PTCRSXWZYUHOKX-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)SCC2=C(C=C(C=C2)F)F)F |
Canonical SMILES | C1=CC(=CC(=C1)SCC2=C(C=C(C=C2)F)F)F |
Introduction
1,3-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene is a chemical compound that belongs to the class of sulfanylmethylbenzenes. It is characterized by its molecular formula, CHFS, and its structure includes a benzene ring with difluorination at positions 1 and 3, a sulfanylmethyl group at position 4, and a 3-fluorophenyl group attached to the sulfur atom. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds.
Synthesis and Preparation
The synthesis of 1,3-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene would likely involve a multi-step process, starting with the preparation of the difluorobenzene backbone, followed by the introduction of the sulfanylmethyl group, and finally the attachment of the 3-fluorophenyl group. This process might involve reactions such as nucleophilic substitution or cross-coupling reactions.
Comparison with Similar Compounds
Similar compounds, such as 1,3-Difluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene and 1,3-Difluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene, have been studied for their chemical properties and potential applications. These compounds share similar molecular weights and structures but differ in the substituents on the phenyl ring attached to the sulfur atom.
Compound | Molecular Weight | Substituents on Phenyl Ring |
---|---|---|
1,3-Difluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene | 288.72 g/mol | 3-Chloro, 4-fluoro |
1,3-Difluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene | 288.72 g/mol | 3-Chloro, 5-fluoro |
1,3-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene | Approximately 270 g/mol | 3-Fluoro |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume